molecular formula C13H17NO2 B2743303 1-(4-Methoxybenzyl)piperidin-4-one CAS No. 905986-94-9

1-(4-Methoxybenzyl)piperidin-4-one

Cat. No. B2743303
CAS RN: 905986-94-9
M. Wt: 219.284
InChI Key: ALUMNZBTDKQKNP-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)piperidin-4-one” is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxybenzyl)piperidin-4-one” consists of a piperidine ring substituted with a methoxybenzyl group . The InChI code for this compound is 1S/C13H20N2O.ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;/h2-5,12H,6-10,14H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxybenzyl)piperidin-4-one” include a molecular weight of 219.28 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Antiviral Research

1-(4-Methoxybenzyl)piperidin-4-one: has been investigated for its potential antiviral properties. Specifically, researchers have explored its role in inhibiting the CCR5 receptor, which plays a crucial role in HIV-1 entry into host cells . The compound’s structure includes a piperidin-4-ol scaffold, which is believed to anchor ligands to the CCR5 receptor via a strong salt-bridge interaction. Further studies are needed to fully understand its antiviral efficacy and mechanism of action.

Drug Design and Medicinal Chemistry

Piperidines, including derivatives like 1-(4-Methoxybenzyl)piperidin-4-one , serve as essential building blocks in drug design. Their diverse chemical reactivity and structural versatility make them valuable for creating novel pharmaceutical agents . Researchers explore modifications to the piperidine core to enhance drug potency, selectivity, and pharmacokinetic properties.

Neuroscience and Neuroprotection

Piperidin-4-one derivatives have shown promise in neuroprotection and neurodegenerative disease research. Their ability to modulate neurotransmitter systems and influence neuronal function makes them interesting candidates for drug development . Investigating the effects of 1-(4-Methoxybenzyl)piperidin-4-one on neuronal health and synaptic processes could yield valuable insights.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13-4-2-11(3-5-13)10-14-8-6-12(15)7-9-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUMNZBTDKQKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)piperidin-4-one

CAS RN

905986-94-9
Record name 1-(4-Methoxybenzyl)piperidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(4-Methoxybenzyl)-4-piperidone is prepared from 4-piperidone and 4-methoxybenzyl chloride essentially as described above in Example 38, Scheme C, step a.
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